5-(Trifluoromethyl)pyridazine-3-methanamine
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Overview
Description
[5-(trifluoromethyl)pyridazin-3-yl]methanamine: is a heterocyclic compound with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further substituted with a methanamine group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a pyridazine derivative with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of [5-(trifluoromethyl)pyridazin-3-yl]methanamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methanamine group.
Reduction: Reduction reactions may target the pyridazine ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, [5-(trifluoromethyl)pyridazin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its trifluoromethyl group enhances its ability to interact with biological targets, making it a candidate for drug development .
Medicine: In medicine, [5-(trifluoromethyl)pyridazin-3-yl]methanamine is explored for its therapeutic potential. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases .
Industry: Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various products .
Mechanism of Action
The mechanism of action of [5-(trifluoromethyl)pyridazin-3-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects . The compound’s ability to inhibit calcium ion influx, for example, is crucial for its role in preventing platelet aggregation .
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, [5-(trifluoromethyl)pyridazin-3-yl]methanamine stands out due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H6F3N3 |
---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
[5-(trifluoromethyl)pyridazin-3-yl]methanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-5(2-10)12-11-3-4/h1,3H,2,10H2 |
InChI Key |
SGVOYENUBHCKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1CN)C(F)(F)F |
Origin of Product |
United States |
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